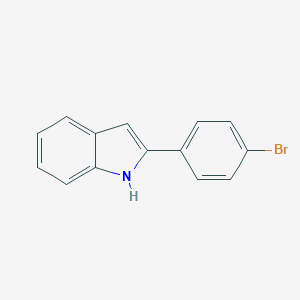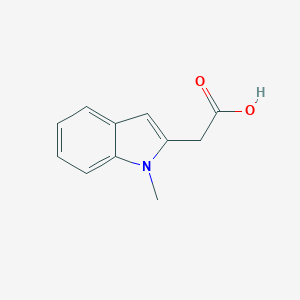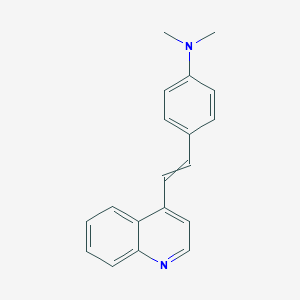![molecular formula C18H14O4 B182773 Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate CAS No. 970-93-4](/img/structure/B182773.png)
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate, also known as MPEB, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to selectively bind to certain proteins and enzymes, which can have a variety of effects on biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate involves its ability to selectively bind to certain proteins and enzymes. Specifically, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to bind to the active site of COX-2, which inhibits its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate depend on the specific protein or enzyme that it binds to. For example, as mentioned earlier, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to inhibit the activity of COX-2, which can lead to a decrease in inflammation and pain. Other potential effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate include the inhibition of other enzymes involved in biological processes such as cancer cell growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate in lab experiments is its ability to selectively bind to certain proteins and enzymes. This can allow researchers to study the effects of inhibiting specific enzymes or proteins on biological systems. However, one limitation of using Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate is its potential for off-target effects, meaning that it may bind to other proteins or enzymes that were not intended to be studied.
Direcciones Futuras
There are several future directions for research involving Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate. One area of interest is the development of new anti-inflammatory drugs based on the inhibition of COX-2 by Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate. Additionally, further research is needed to fully understand the potential effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate on other enzymes and proteins involved in biological processes such as cancer cell growth and angiogenesis. Finally, more studies are needed to determine the safety and efficacy of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate in humans, as most of the research to date has been conducted in vitro or in animal models.
Métodos De Síntesis
The synthesis of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate involves several steps, including the reaction of 2-bromo-1-(2-methoxycarbonylphenyl)ethyne with potassium tert-butoxide, followed by the reaction of the resulting intermediate with methyl 2-bromobenzoate. This process results in the formation of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate, which can then be purified and used for scientific research purposes.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to selectively bind to certain proteins and enzymes, which can have a variety of effects on biological systems. For example, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This makes Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate a potential candidate for the development of new anti-inflammatory drugs.
Propiedades
Número CAS |
970-93-4 |
|---|---|
Nombre del producto |
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate |
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)22-2/h3-10H,1-2H3 |
Clave InChI |
WOWOJPPNAHPPNE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C(=O)OC |
SMILES canónico |
COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C(=O)OC |
Otros números CAS |
970-93-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)
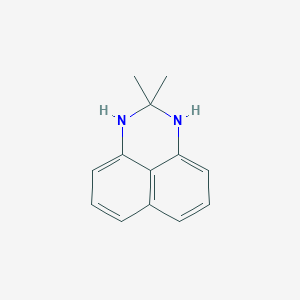
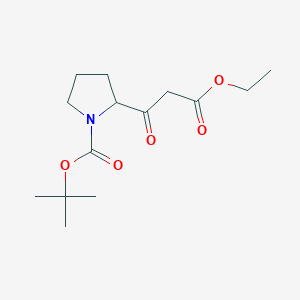
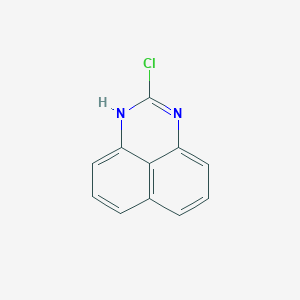
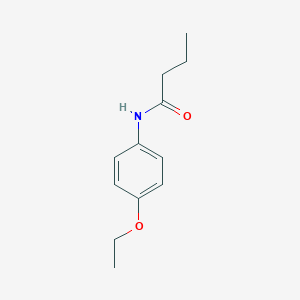
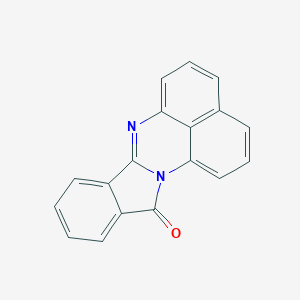
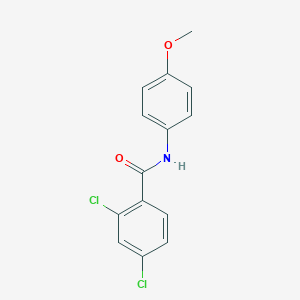
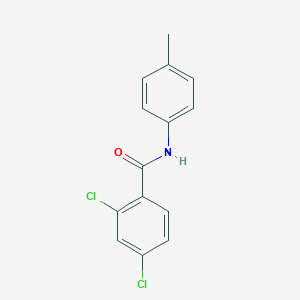
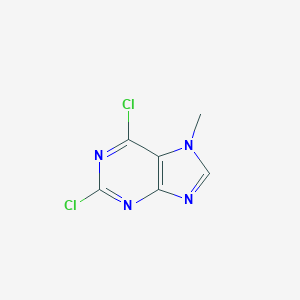
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
